

# Technical Guide: Physicochemical Properties of 1-(3-Hydroxy-1-adamantyl)ethanone

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## Compound of Interest

Compound Name: 1-(3-Hydroxy-1-adamantyl)ethanone

Cat. No.: B1200301

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## Introduction

**1-(3-Hydroxy-1-adamantyl)ethanone** is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane and its derivatives are of significant interest in medicinal chemistry due to their lipophilic nature and unique steric properties, which can enhance the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the core physicochemical properties of **1-(3-Hydroxy-1-adamantyl)ethanone**, offering valuable data and experimental insights for researchers in drug discovery and development. The compound is particularly relevant as an inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1), an enzyme implicated in metabolic syndrome.<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the known quantitative physicochemical data for **1-(3-Hydroxy-1-adamantyl)ethanone** is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of **1-(3-Hydroxy-1-adamantyl)ethanone**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>2</sub>	[3][4]
Molecular Weight	194.27 g/mol	[3][4]
Boiling Point	303.02 °C at 760 mmHg	[5]
Melting Point	Not experimentally determined.	
Flash Point	127.946 °C	[5]
Density	1.236 g/cm <sup>3</sup>	[5]
LogP (predicted)	1.9067	[5]
pKa	Not experimentally determined.	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone.	General knowledge based on structure

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **1-(3-Hydroxy-1-adamantyl)ethanone** are outlined below. These protocols are adapted from standard laboratory procedures.

### Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. It is a key indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle

Procedure:

- Ensure the **1-(3-Hydroxy-1-adamantyl)ethanone** sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute initially.
- Observe the sample closely. When the sample begins to melt, record the temperature as the beginning of the melting range.
- Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.
- For a pure compound, the melting range should be narrow (within 1-2 °C).

## Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug delivery and formulation.

Materials:

- **1-(3-Hydroxy-1-adamantyl)ethanone**
- Solvents: Purified water, Ethanol, Acetone, Diethyl ether
- Test tubes
- Vortex mixer
- Analytical balance

#### Procedure:

- Weigh a precise amount of **1-(3-Hydroxy-1-adamantyl)ethanone** (e.g., 10 mg) and place it into a test tube.
- Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid particles.
- If the solid dissolves completely, the compound is soluble at that concentration.
- If the solid does not dissolve, incrementally add more solvent and repeat the vortexing and observation steps until the solid dissolves or a large volume of solvent has been added.
- Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

## Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant ( $K_a$ ) and indicates the strength of an acid. For the hydroxyl group in **1-(3-Hydroxy-1-adamantyl)ethanone**, this value is important for predicting its ionization state at different pH values.

Method: Potentiometric Titration

#### Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

#### Procedure:

- Dissolve a precisely weighed amount of **1-(3-Hydroxy-1-adamantyl)ethanone** in a suitable solvent mixture (e.g., ethanol/water) in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) at a time.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a titration curve of pH versus the volume of NaOH added.
- The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

## Determination of LogP

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is a measure of lipophilicity.

Method: Shake-Flask Method

#### Materials:

- **1-(3-Hydroxy-1-adamantyl)ethanone**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel

- Shaker
- UV-Vis spectrophotometer or HPLC

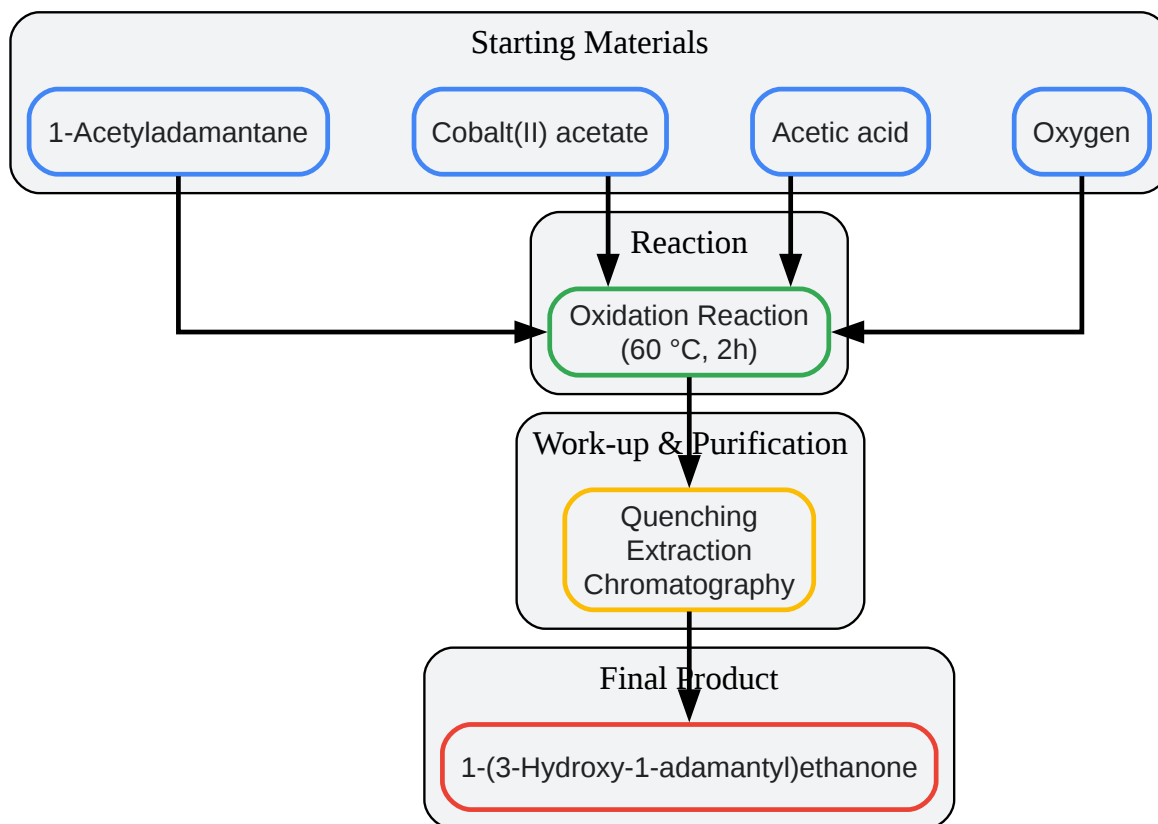
Procedure:

- Prepare a stock solution of **1-(3-Hydroxy-1-adamantyl)ethanone** of known concentration in either water or n-octanol.
- Add equal volumes of the n-octanol and water phases to a separatory funnel.
- Add a known amount of the stock solution to the separatory funnel.
- Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and octanolic layers.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Calculate LogP as the base-10 logarithm of P.

## Synthesis and Signaling Pathway

### Experimental Workflow: Synthesis of **1-(3-Hydroxy-1-adamantyl)ethanone**

The synthesis of **1-(3-Hydroxy-1-adamantyl)ethanone** can be achieved through the oxidation of 1-acetyladamantane.<sup>[5]</sup> The following diagram illustrates the general workflow.

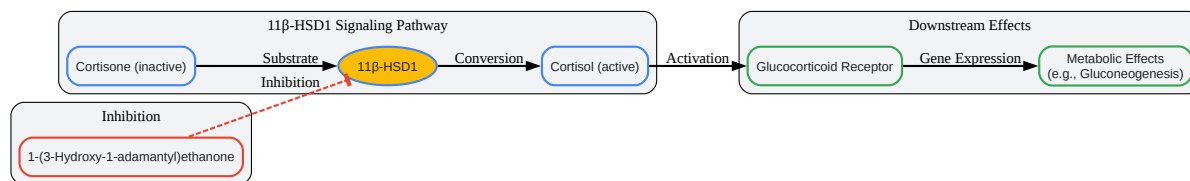


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Caption: Synthesis workflow for **1-(3-Hydroxy-1-adamantyl)ethanone**.

## Signaling Pathway: Inhibition of 11 $\beta$ -HSD1

**1-(3-Hydroxy-1-adamantyl)ethanone** and related adamantane derivatives have been identified as inhibitors of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1).<sup>[1][2][6][7][8]</sup> This enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. By inhibiting 11 $\beta$ -HSD1, these compounds reduce local cortisol levels, which has therapeutic potential for metabolic diseases. The diagram below illustrates this signaling pathway and the point of inhibition.



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Caption: Inhibition of the 11β-HSD1 signaling pathway.

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